molecular formula C17H27NO B5072363 1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine

1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine

Cat. No.: B5072363
M. Wt: 261.4 g/mol
InChI Key: OTKPZAHQPBHBAM-UHFFFAOYSA-N
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Description

1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a pentyl chain, which is further connected to a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine typically involves the reaction of 2,6-dimethylphenol with 1-bromopentane to form 5-(2,6-dimethylphenoxy)pentane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as distillation or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine
  • 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine

Uniqueness

1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[5-(2,6-dimethylphenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-15-9-8-10-16(2)17(15)19-14-7-3-4-11-18-12-5-6-13-18/h8-10H,3-7,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKPZAHQPBHBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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